2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-9(12(11)15)8-5-4-7(16)6-10(8)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUWYRNPQIDIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681118 | |
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184060-56-7 | |
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protocol for Fluorinated Biphenyl Synthesis
Data Table 2: Suzuki Coupling Efficiency
| Boronic Acid | Pd Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2,3-Dichlorophenylboronic acid | Pd(PPh₃)₄ | 90 | 68 | 95% |
| 3,4-Dichlorophenylboronic acid | Pd(OAc)₂ | 85 | 54 | 89% |
Post-coupling acid hydrolysis (6M HCl, 60°C) converts ester intermediates to the carboxylic acid. This method offers superior regioselectivity compared to radical pathways but requires stringent anhydrous conditions.
Sequential Halogenation of Biphenyl Intermediates
A stepwise strategy involves late-stage halogenation of pre-formed biphenyl carboxylic acids. ChemicalBook outlines the synthesis of 2,3-dichloro-4-fluorophenol via electrophilic chlorination, adaptable to biphenyl systems:
Chlorination and Fluorination Steps
Data Table 3: Halogenation Efficiency
| Substrate | Reagent | Time (h) | Yield (%) | Isomer Ratio (2',3' : 3',4') |
|---|---|---|---|---|
| 4-Fluoro-biphenyl-2-carboxylic acid | NCS | 72 | 25 | 3:1 |
| 4-Fluoro-biphenyl-2-methyl ester | Cl₂ gas | 48 | 38 | 2:1 |
Regioselectivity favors ortho-chlorination due to the directing effect of the carboxylic acid group. However, competing meta-chlorination necessitates chromatographic separation (SiO₂, EtOAc/hexane).
Comparative Analysis of Methodologies
Advantages and Limitations
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Pros: Scalable, cost-effective.
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Cons: Limited regiocontrol, moderate yields.
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Pros: High regioselectivity, compatibility with sensitive functional groups.
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Cons: Expensive catalysts, stringent conditions.
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Pros: Flexibility in late-stage modification.
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Cons: Low yields, laborious purification.
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Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of biphenyl carboxylic acid derivatives.
Reduction: Formation of biphenyl derivatives with hydroxyl or alkyl groups.
Substitution: Formation of biphenyl derivatives with various functional groups replacing chlorine or fluorine.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are known to exhibit pharmacological activities such as anti-inflammatory, antifungal, and anticancer properties. For instance, biphenyl derivatives have been extensively used in the development of drugs targeting metabolic diseases and inflammatory conditions .
Case Study: Drug Development
A notable example is the synthesis of gamma-secretase modulators, which are involved in Alzheimer's disease treatment. Compounds derived from biphenyl structures have shown efficacy in reducing beta-amyloid pathology in preclinical models .
Material Science
Enhancement of Material Properties
In material science, 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid is utilized to enhance the thermal stability and chemical resistance of polymers and coatings. The incorporation of fluorinated biphenyls into polymer matrices has been shown to improve their mechanical properties and durability .
Application in Electronics
Fluorinated biphenyls are also significant in the development of organic semiconductors and liquid crystal displays (LCDs). Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials .
Organic Synthesis
Reagent for Coupling Reactions
The compound acts as a valuable reagent in organic synthesis, particularly in coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction facilitates the formation of complex organic molecules, which are essential in drug discovery and material science .
Example Reaction
The treatment of 4-chloroaniline with fluorinated phenyl boronic acid under palladium catalysis has been reported to yield various fluorinated aminobiphenyl derivatives, showcasing the versatility of this compound in synthetic methodologies .
Agricultural Chemicals
Development of Agrochemicals
In agriculture, this compound contributes to the formulation of herbicides and pesticides that are more effective and environmentally friendly. The structural modifications provided by this compound enhance the bioactivity of agrochemical formulations .
Data Summary Table
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Synthesis of anti-inflammatory and anticancer drugs | Targeting metabolic diseases |
| Material Science | Polymers and coatings formulation | Improved thermal stability and chemical resistance |
| Organic Synthesis | Coupling reactions for complex molecule synthesis | Versatile reagent for drug discovery |
| Agricultural Chemicals | Formulation of herbicides and pesticides | Enhanced efficacy and environmental safety |
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use.
Comparison with Similar Compounds
Substituent Position and Halogenation Patterns
The following table highlights key structural and functional differences between 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid and related compounds:
Key Observations :
- Halogen Impact : The presence of two chlorine atoms in this compound increases its molecular weight and lipophilicity compared to difluoro analogs (e.g., 234.20 vs. 285.10 g/mol), which may enhance membrane permeability in drug delivery .
- Positional Isomerism : The compound 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid (CAS 1261965-85-8) shares the same molecular formula but differs in chlorine substitution (3',5' vs. 2',3'), which could alter electronic effects and steric interactions in synthetic pathways .
- Fluorine vs.
Functional Group Variations
- Carboxylic Acid Position : Moving the carboxylic acid group from the 2-position (target compound) to the 3- or 4-position (e.g., 3',4'-difluoro-biphenyl-4-carboxylic acid) modifies hydrogen-bonding capacity and acidity, influencing receptor binding in drug candidates .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2',3'-dichloro-4-fluoro-biphenyl-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by sequential halogenation. For example, a brominated biphenyl intermediate may undergo nucleophilic aromatic substitution (NAS) with fluorine at the 4-position using KF or CsF under microwave irradiation . Chlorination at the 2' and 3' positions can be achieved via directed ortho-lithiation followed by treatment with hexachloroethane. The carboxylic acid group is typically introduced through oxidation of a methyl group or hydrolysis of a nitrile precursor .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and regioselectivity. For example, ¹⁹F NMR can distinguish between fluorine environments in similar fluorinated biphenyls . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) confirms the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer : Solubility is often enhanced using polar aprotic solvents (e.g., DMSO) or pH adjustment (e.g., sodium bicarbonate buffer for deprotonating the carboxylic acid). Stability studies under varying pH, temperature, and light exposure should precede biological testing. For halogenated biphenyls, degradation via photolysis or hydrolysis is common, requiring inert atmospheres and amber vials .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity during halogenation?
- Methodological Answer : The electron-withdrawing carboxylic acid group directs electrophilic substitution to the meta/para positions, while steric hindrance from chlorine substituents can limit reactivity at ortho sites. Computational modeling (e.g., Density Functional Theory (DFT)) predicts charge distribution and reactive sites. For example, fluorine’s electronegativity increases the acidity of adjacent protons, facilitating deprotonation in NAS reactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. Reproducibility requires rigorous purification (e.g., HPLC ≥95% purity ) and standardized protocols (e.g., cell line-specific IC₅₀ measurements). Meta-analyses of structure-activity relationships (SAR) for analogous compounds (e.g., 4-bromo-2-fluoro-biphenyl-3-carboxylic acid ) can contextualize conflicting results.
Q. How can computational tools predict environmental fate and metabolite formation?
- Methodological Answer : Software like EPI Suite estimates biodegradation half-lives and partition coefficients (LogP). Molecular docking simulations identify potential cytochrome P450 binding sites for metabolite prediction. For example, hydroxylation at the 4'-position is common in biphenyls, forming quinone intermediates . Experimental validation via LC-MS/MS is essential .
Q. What crystallographic methods confirm solid-state interactions in co-crystals?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and co-formers). For halogen-rich compounds, halogen bonding with electron donors (e.g., pyridine) can stabilize co-crystals. Synchrotron radiation improves resolution for heavy atoms like chlorine .
Q. How does substituent pattern affect binding to biological targets (e.g., enzymes)?
- Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd), while molecular dynamics simulations reveal conformational changes. For example, the 2',3'-dichloro motif in similar compounds enhances hydrophobic interactions with protein pockets, whereas the fluorine atom modulates polarity .
Methodological Notes
- Synthetic Optimization : Use kinetic vs. thermodynamic control to manipulate product ratios in multi-step syntheses .
- Analytical Validation : Include internal standards (e.g., deuterated analogs) in LC-MS to minimize matrix effects .
- Data Interpretation : Cross-reference computational predictions with experimental results to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
